5-(4-Bromobenzyl)-1,3-thiazol-2-amine
Overview
Description
“5-(4-Bromobenzyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The “5-(4-Bromobenzyl)” part indicates that a bromobenzyl group is attached to the fifth carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “5-(4-Bromobenzyl)-1,3-thiazol-2-amine” would consist of a thiazole ring with a bromobenzyl group attached to it. The bromobenzyl group would consist of a benzene ring with a bromine atom and a methyl group attached to it .
Chemical Reactions Analysis
Again, while specific reactions involving “5-(4-Bromobenzyl)-1,3-thiazol-2-amine” are not available, similar compounds often undergo reactions such as Suzuki-Miyaura coupling, which is a reaction between an organoborane and a halide or triflate under basic conditions .
Scientific Research Applications
1. Anti-Salmonella Typhi Activity
- Application Summary : This compound has been used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity .
- Methods of Application : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . All compounds were screened for their antibacterial activity against Salmonella typhi .
- Results : Compounds showed significant activity against Salmonella typhi .
2. Corrosion Inhibition
- Application Summary : This compound has been used as a corrosion inhibitor for mild steel in acidic environments .
- Methods of Application : In a 0.50 M H2SO4 solution, the effectiveness of two synthetic thiadiazole derivatives as mild steel corrosion inhibitors were investigated .
- Results : The results confirm the efficiency of the inhibition increases by raising concentrations of the compound .
3. Antifungal Activity
- Application Summary : This compound has been used in the synthesis of new antifungal agents .
- Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
- Results : The results of the study are not specified in the source .
4. Synthesis of Antifungal Agents
- Application Summary : This compound has been used in the synthesis of new antifungal agents .
- Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
- Results : The results of the study are not specified in the source .
5. Preparation of Aminomethyl-substituted Biaryl Library
- Application Summary : This compound has been used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .
- Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
- Results : The results of the study are not specified in the source .
6. Synthesis of Antifungal Agents
- Application Summary : This compound has been used in the synthesis of new antifungal agents . The title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized .
- Methods of Application : The compound was prepared by multi-step reaction and characterized by 1H NMR, MS and elemental analyses and single-crystal X-ray structure determination .
- Results : The results show that the crystal structure exhibits intermolecular π–π stacking .
Future Directions
properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWLTZOMQZIUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromobenzyl)-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.